An In-depth Technical Guide to 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS 1780091-22-6)
An In-depth Technical Guide to 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS 1780091-22-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights into its chemical properties, potential synthesis, reactivity, and applications, drawing from data on analogous structures and established chemical principles.
Molecular Profile and Physicochemical Properties
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is a polysubstituted aromatic heterocycle. The pyridine core is functionalized with a chloro group, a methoxy group, a methyl group, and a nitrile group, making it a versatile scaffold for further chemical modification.
| Identifier | Value | Source |
| CAS Number | 1780091-22-6 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [2] |
| Molecular Weight | 182.61 g/mol | [2] |
| IUPAC Name | 3-chloro-6-methoxy-5-methylpyridine-2-carbonitrile | N/A |
| Purity | Typically >95% (as supplied by vendors) | [2] |
| Appearance | Likely a solid at room temperature | [2] |
Note: Physicochemical properties such as melting point, boiling point, and solubility are not widely reported and would need to be determined experimentally.
A foundational understanding of the molecule's structure is critical for predicting its reactivity and interactions.
Caption: Chemical structure of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile.
Synthesis and Reaction Chemistry
Hypothetical Synthetic Protocol:
A potential approach could involve the construction of a dihydropyridine intermediate followed by oxidation and subsequent functional group interconversions. One possible multi-step synthesis is outlined below. This is a theoretical pathway and would require experimental validation.
-
Step 1: Knoevenagel Condensation. Reaction of an appropriate β-ketoester with malononitrile to form a pyridin-2-one precursor.
-
Step 2: Cyclization. Ring closure to form the core pyridine ring.
-
Step 3: Chlorination. Introduction of the chloro group, likely using a chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
-
Step 4: Methoxylation. Nucleophilic substitution of a suitable leaving group with sodium methoxide to install the methoxy group.
Caption: A plausible high-level workflow for the synthesis of the target compound.
Reactivity Profile:
The reactivity of this molecule is dictated by its array of functional groups:
-
Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions.
-
Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although potentially less reactive than a chloro group at the 2- or 4-positions. This allows for the introduction of other functionalities.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr). It activates the ring towards electrophilic substitution.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself can undergo electrophilic substitution, with the regioselectivity influenced by the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[4] The specific combination of functional groups in 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile makes it an attractive building block for creating libraries of compounds for drug screening.
-
Role of the Chloro Group: The chlorine atom can enhance binding affinity through halogen bonding and can improve metabolic stability and membrane permeability.[5][6]
-
Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a site for metabolic "softening" if desired. Its electron-donating nature also modulates the electronics of the pyridine ring.[5][6]
-
The Nitrile as a Bioisostere: The nitrile group is a common bioisostere for a carbonyl group and can act as a hydrogen bond acceptor.
This scaffold could be particularly relevant for developing inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where substituted aromatic heterocycles are known to bind.[7][8] For example, similar chloro- and methoxy-substituted heterocycles have been explored as potent and selective inhibitors in various therapeutic areas.
Caption: Logical relationships in the application of the title compound in drug discovery.
Analytical and Spectroscopic Data (Hypothetical)
No specific analytical data has been published for this compound. However, based on its structure, we can predict the expected signals in common spectroscopic analyses. This hypothetical data is provided for illustrative purposes and should be confirmed experimentally.[9][10]
¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5-7.8 | s | 1H | H-4 (aromatic proton) |
| ~ 4.0 | s | 3H | -OCH₃ (methoxy protons) |
| ~ 2.3 | s | 3H | -CH₃ (methyl protons) |
¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-165 | C-6 (carbon bearing methoxy) |
| ~ 150-155 | C-2 (carbon bearing nitrile) |
| ~ 140-145 | C-4 |
| ~ 120-125 | C-5 (carbon bearing methyl) |
| ~ 115-120 | C-3 (carbon bearing chloro) |
| ~ 115 | -CN (nitrile carbon) |
| ~ 55 | -OCH₃ (methoxy carbon) |
| ~ 15-20 | -CH₃ (methyl carbon) |
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is not widely available, general precautions for handling substituted, halogenated pyridines should be followed.[11][12][13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[12]
-
Toxicity: The toxicity of this specific compound is unknown. However, many related pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] The nitrile group can also be a source of toxicity.
First Aid Measures (General Guidance):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
References
- Thermo Fisher Scientific. (2010, November 16).
- TCI Chemicals. (2025, May 26).
- Merck Millipore. (n.d.).
- Fisher Scientific. (2024, February 17).
- Combi-Blocks. (2023, January 2).
- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4, 1993.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64.
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. Retrieved from [Link]
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CompTox Chemicals Dashboard. (n.d.). 3-Chloro-6-methylpyridine-2-carbonitrile. Retrieved from [Link]
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Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
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PubChemLite. (n.d.). 5-methoxy-6-methylpyridine-3-carbonitrile (C8H8N2O). Retrieved from [Link]
- González, J. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 787.
- Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Reich, H. (2020, February 14).
- Wikipedia. (n.d.). Pyridines.
- Elfeky, S. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1238-1253.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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PubChemLite. (n.d.). 3-chloro-5-methylpyridine (C6H6ClN). Retrieved from [Link]
-
Achmem. (n.d.). 3-Chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]
- Jubilant Ingrevia Limited. (n.d.).
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